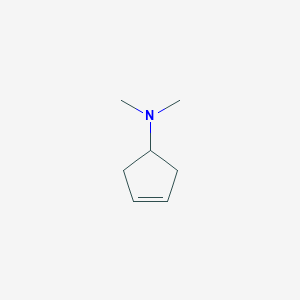

N,n-dimethyl-3-cyclopenten-1-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-dimethylcyclopent-3-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-8(2)7-5-3-4-6-7/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYHXNPNCDIHGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity and Reaction Mechanisms of N,n Dimethyl 3 Cyclopenten 1 Amine

Reactivity of the Cyclopentene (B43876) Double Bond

The carbon-carbon double bond within the five-membered ring is a region of high electron density, making it susceptible to reactions with electron-deficient species.

The double bond of the cyclopentene moiety can undergo electrophilic addition reactions, a characteristic transformation of alkenes. In this type of reaction, an electrophile (E+) adds to the double bond, forming a carbocation intermediate. This intermediate is subsequently attacked by a nucleophile (Nu-), resulting in a saturated cyclopentane (B165970) derivative. The regioselectivity of the addition would be influenced by the directing effects of the dimethylamino substituent. While specific studies detailing the electrophilic addition reactions for N,N-dimethyl-3-cyclopenten-1-amine are not extensively documented, the general mechanism is a fundamental concept in organic chemistry.

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings by reacting a conjugated diene with a dienophile (an alkene or alkyne). wikipedia.orgmasterorganicchemistry.com

This compound, containing an alkene moiety, can function as a dienophile. wikipedia.org The reactivity of the dienophile is a critical factor in the success of the Diels-Alder reaction. Typically, the reaction is facilitated when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.comkhanacademy.org The N,N-dimethylamino group is an electron-donating group, which increases the electron density of the double bond. This makes this compound a more suitable partner for inverse-electron-demand Diels-Alder reactions, where the diene is electron-deficient. wikipedia.org

Table 1: Effect of Substituents on Dienophile Reactivity in Normal-Demand Diels-Alder Reactions

| Substituent Type on Alkene | Effect on Electron Density | Reactivity as Dienophile | Example Group |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Decreases | Increases | -CHO, -COR, -COOR, -CN |

It is important to note that specific experimental data on the Diels-Alder reactions of this compound as a dienophile are limited in the surveyed literature.

Olefin metathesis is a reaction that enables the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition-metal complexes, such as those based on ruthenium or molybdenum. nih.gov The cyclopentene ring in this compound could potentially participate in several types of metathesis reactions, including Ring-Opening Metathesis Polymerization (ROMP) or Cross-Metathesis (CM) with another olefin.

In ROMP, the strain of the cyclopentene ring would be released to form a long-chain polymer containing repeating units derived from the monomer. In Cross-Metathesis, the cyclopentene double bond would react with another alkene to form new, different alkene products. The success of such reactions is highly dependent on the choice of catalyst and reaction conditions. nih.gov

Reactivity of the Tertiary Amine Functionality

The nitrogen atom of the dimethylamino group possesses a lone pair of non-bonding electrons, which is the source of its nucleophilic and basic character.

The lone pair of electrons on the nitrogen atom allows this compound to act as a nucleophile, donating its electrons to form a new bond with an electrophilic center. The nucleophilicity of amines is a well-established chemical principle. masterorganicchemistry.com Tertiary amines are generally effective nucleophiles, although their reactivity can be tempered by steric hindrance around the nitrogen atom compared to primary or secondary amines. masterorganicchemistry.com This amine can react with a variety of electrophiles, such as alkyl halides and acyl chlorides. For instance, in a reaction with an acyl chloride, the nitrogen would attack the electrophilic carbonyl carbon, leading to the formation of an amide after a subsequent elimination step.

Table 2: General Nucleophilicity Trends of Amines

| Amine Class | General Structure | Relative Nucleophilicity (in polar aprotic solvent) | Steric Hindrance |

|---|---|---|---|

| Primary | R-NH₂ | Good | Low |

| Secondary | R₂-NH | Better | Moderate |

| Tertiary | R₃-N | Best (often) | Can be significant |

Note: Trends can be influenced by solvent and the specific nature of the alkyl groups (R). masterorganicchemistry.com

A hallmark reaction of tertiary amines is quaternization, which involves the formation of a quaternary ammonium (B1175870) salt. This occurs when the amine's nucleophilic nitrogen atom attacks an electrophilic carbon, typically from an alkyl halide, via an SN2 mechanism. wikipedia.org

For this compound, reaction with an alkyl halide, such as methyl iodide (CH₃I), would result in the formation of a quaternary ammonium iodide salt. In this product, the nitrogen atom becomes positively charged and is bonded to four carbon atoms. This reaction is a direct demonstration of the nucleophilic character of the amine functionality.

Table 3: Common Reagents for Amine Quaternization

| Reagent | Formula | Product Type |

|---|---|---|

| Methyl Iodide | CH₃I | Quaternary Ammonium Iodide |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Quaternary Ammonium Methyl Sulfate |

Rearrangement Reactions Involving the Amine Group

While direct rearrangement studies on this compound are not extensively documented, the allylic amine motif is known to participate in various sigmatropic rearrangements. These pericyclic reactions involve the concerted reorganization of σ and π bonds, often with high stereospecificity.

One pertinent example is the nih.govnih.gov-sigmatropic rearrangement, famously exemplified by the Overman rearrangement, which converts allylic alcohols to allylic amines via an allylic trichloroacetimidate (B1259523) intermediate. organic-chemistry.org This process proceeds through a chair-like transition state, allowing for the efficient transfer of chirality. organic-chemistry.org By analogy, derivatization of the amine in this compound could facilitate similar nih.govnih.gov-sigmatropic shifts, leading to novel structures.

Another relevant transformation is the nih.govrsc.org-sigmatropic rearrangement. For instance, the enzymatic or chemical generation of an allylic sulfimide (B8482401) from an allylic amine can trigger a spontaneous nih.govrsc.org-rearrangement to yield a protected allylic amine. nih.gov This reaction proceeds by the exchange of a nitrogen-sulfur bond for a nitrogen-carbon bond, offering a pathway to enantioenriched allylic amines. nih.gov

These examples from the literature suggest that this compound could be a precursor for various rearrangement reactions upon appropriate functionalization of the amine group.

Transition Metal-Catalyzed Transformations Utilizing this compound

The presence of both an amine and a C-H bond allylic to a double bond makes this compound a versatile substrate for transition metal catalysis.

C–H Functionalization and Amination

Transition metal-catalyzed C–H functionalization has emerged as a powerful tool for the direct conversion of C-H bonds into new functional groups. For allylic amines, this can occur at the allylic C-H bond. Rhodium(III) complexes, for example, have been shown to catalyze the intramolecular allylic C-H amination of ω-unsaturated N-sulfonylamines to form cyclic amines. nih.govacs.orgnih.gov The mechanism is proposed to involve an inner-sphere C-H activation to generate a Rh(π-allyl) complex. acs.orgnih.govchemrxiv.org

Palladium catalysts are also widely used for C-H amination. nih.govrsc.org For instance, palladium-catalyzed intermolecular oxidative amination of unactivated olefins with primary aliphatic amines can produce secondary allylic amines with high regio- and stereoselectivity. organic-chemistry.org These reactions often proceed via an allylic C(sp³)–H activation and subsequent nucleophilic amination. organic-chemistry.org The N,N-dimethylamino group in the target compound could potentially act as a directing group in such transformations, facilitating C-H activation at a specific position.

| Catalyst System | Substrate Type | Transformation | Key Mechanistic Feature |

| Rhodium(III) complexes | ω-unsaturated N-sulfonylamines | Intramolecular allylic C-H amination | Inner-sphere C-H activation to form a Rh(π-allyl) complex |

| Palladium(II) complexes | Unactivated olefins and primary aliphatic amines | Intermolecular oxidative amination | Allylic C(sp³)–H activation and nucleophilic amination |

Cross-Coupling Reactions (e.g., C–N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, involving the palladium-catalyzed cross-coupling of an amine with an aryl halide or pseudohalide. wikipedia.orgnumberanalytics.com This reaction allows for the facile synthesis of aryl amines under relatively mild conditions. wikipedia.org this compound, as a secondary amine, is a potential nucleophilic partner in such reactions.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. numberanalytics.comlibretexts.org The choice of ligand on the palladium catalyst is crucial for the efficiency and scope of the reaction. wikipedia.org

| Reaction | Catalyst | Reactants | Product |

| Buchwald-Hartwig Amination | Palladium complex with phosphine (B1218219) ligands | Aryl halide/pseudohalide and an amine | Aryl amine |

Catalytic Role in Polymerization or Organic Transformations

While there is no direct evidence of this compound acting as a catalyst for polymerization, its structural motif is relevant to functionalized polymers. Ring-opening metathesis polymerization (ROMP) of functionalized cyclopentenes is a versatile method for creating polymers with specific functionalities. rsc.orgdntb.gov.uarsc.org For instance, ROMP of alkoxycarbonyl cyclopentene using ruthenium-based catalysts yields ester-functionalized polyolefins. rsc.org

The amine group in this compound could potentially be incorporated into a polymer backbone via ROMP, leading to polymers with pendant amine groups. These functionalized polymers could have applications in materials science, for example, as ligands for metal catalysts or as basic supports. Furthermore, post-polymerization modification of polynorbornenes, which contain a similar cyclic olefin structure, has been achieved through selenium-catalyzed allylic C-H amination, demonstrating a pathway to introduce amine functionalities into pre-formed polymers. researchgate.net

Investigations into Intramolecular Reactivity and Remote Functionalization

The structure of this compound allows for the possibility of intramolecular reactions, where the amine functionality reacts with another part of the molecule. For instance, under appropriate conditions, intramolecular cyclization of allylic amines can occur. Photoinduced radical-initiated carboxylative cyclization of allyl amines with carbon dioxide has been reported to produce oxazolidinones. rsc.org

Remote C-H functionalization, where a functional group directs a reaction to a C-H bond that is not in its immediate vicinity, is a burgeoning area of research. acs.orgnih.govthieme.deacs.org For cyclic amines, this can be achieved using transition metal catalysis, where the nitrogen atom coordinates to the metal and directs the functionalization to a distal C-H bond. While direct examples with this compound are not available, the principles of remote C-H functionalization of other cyclic amines could potentially be applied. thieme.denih.gov For instance, palladium-catalyzed transannular γ-arylation of cycloalkane carboxylic acids has been demonstrated, showcasing the feasibility of functionalizing C-H bonds at a distance from a directing group. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for N,n Dimethyl 3 Cyclopenten 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and three-dimensional structure of molecules in solution. For N,N-dimethyl-3-cyclopenten-1-amine, with its chiral center at the C1 position and the conformational flexibility of the five-membered ring, a suite of NMR experiments is required for a complete structural assignment.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals and for establishing the bonding network within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, this experiment would show correlations between the olefinic protons (H3 and H4) and the allylic protons (H2 and H5), as well as between the methine proton (H1) and the adjacent methylene (B1212753) protons (H2 and H5). This provides direct evidence of the proton connectivity within the cyclopentene (B43876) ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shift of a proton with the chemical shift of the directly attached carbon atom. sdsu.eduuvic.caresearchgate.net An HSQC spectrum is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the olefinic proton signals would correlate with the olefinic carbon signals, and the N,N-dimethyl protons would show a correlation to the N-methyl carbon signal. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. copernicus.org

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on data from similar structures, is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| C1-H | ~3.0-3.5 | ~60-70 | H2, H5 | C2, C5, N-CH₃ |

| C2-H₂, C5-H₂ | ~2.2-2.8 | ~35-45 | H1, H3, H4 | C1, C3, C4 |

| C3-H, C4-H | ~5.5-5.8 | ~128-132 | H2, H5 | C1, C2, C5 |

| N-(CH₃)₂ | ~2.2-2.5 | ~40-45 | - | C1 |

Dynamic NMR for Rotational Barriers of Amine or Ring Inversion

The cyclopentene ring is not planar and can undergo conformational changes, such as ring puckering or inversion. Furthermore, rotation around the C1-N bond might be hindered. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, can provide valuable information about these conformational dynamics. researchgate.net

By analyzing the changes in the line shape of NMR signals as a function of temperature, it is possible to determine the energy barriers for these processes. For instance, if the ring inversion is slow on the NMR timescale at low temperatures, separate signals for axial and equatorial protons might be observed, which would coalesce into averaged signals as the temperature is increased. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the ring inversion can be calculated. Similarly, restricted rotation around the C1-N bond could lead to distinct signals for the two N-methyl groups at low temperatures, which would coalesce at higher temperatures.

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The PubChem database contains a GC-MS entry for this compound, which provides a starting point for its mass spectrometric analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition of the ion, which serves as a definitive confirmation of the molecular formula of this compound (C₇H₁₃N). nih.gov The calculated exact mass for this formula is 111.1048 g/mol . nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing the fragmentation of a selected precursor ion (typically the molecular ion). nih.gov The resulting product ion spectrum provides a fingerprint of the molecule's structure. For cyclic tertiary amines, fragmentation pathways often involve cleavages of the ring and the bonds adjacent to the nitrogen atom. nih.govjove.comlibretexts.org

A major fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgfuture4200.com For this compound, this could lead to the loss of a methyl radical to form an iminium ion. Another common fragmentation in cyclic amines is ring cleavage. The presence of the double bond in the cyclopentene ring will also influence the fragmentation pathways, potentially leading to retro-Diels-Alder type reactions.

A plausible fragmentation pattern for this compound is outlined in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| 111 | [M - H]⁺ | H• |

| 111 | [M - CH₃]⁺ | CH₃• |

| 111 | [C₅H₈N]⁺ | C₂H₅• |

| 111 | [C₄H₈N]⁺ | C₃H₅• (cyclopentyl radical) |

Vibrational Spectroscopy (FT-IR, Raman) for Specific Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational state. researchgate.netnih.gov

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the C-H stretching and bending vibrations of the alkyl and olefinic groups, as well as the C-N stretching of the tertiary amine.

C-H vibrations: The olefinic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

C=C vibration: The carbon-carbon double bond stretching vibration of the cyclopentene ring should give rise to a band in the region of 1650-1600 cm⁻¹.

C-N vibration: The C-N stretching vibration of a tertiary aliphatic amine typically appears in the region of 1250-1020 cm⁻¹.

Ring vibrations: The cyclopentene ring will also have characteristic ring puckering and breathing vibrations, which are often observed in the fingerprint region of the spectrum (below 1500 cm⁻¹).

The combination of FT-IR and Raman spectroscopy is particularly powerful because some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing complementary information.

A summary of expected vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| =C-H | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=C | Stretching | 1650-1600 |

| CH₂ | Bending (Scissoring) | ~1465 |

| C-N | Stretching | 1250-1020 |

X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry

X-ray crystallography is a powerful analytical method used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For chiral molecules like this compound, which possesses a stereocenter at the C1 position of the cyclopentene ring, this technique is invaluable for unambiguously determining its absolute stereochemistry. This is typically achieved by preparing a crystalline derivative of the amine.

The process generally involves reacting the amine with a chiral resolving agent or another suitable reagent to form a salt or a covalent compound that crystallizes well. Common strategies include the formation of salts with chiral acids, such as tartaric acid or camphorsulfonic acid. The resulting diastereomeric salts can often be separated by fractional crystallization. Subsequent X-ray diffraction analysis of a single crystal of one of the diastereomers allows for the determination of the absolute configuration of all stereocenters in the molecule, including that of the original amine.

Despite the established utility of this method, a search of scientific literature and crystallographic databases did not yield any reports on the synthesis or X-ray crystallographic analysis of crystalline derivatives of this compound. Consequently, there is no published experimental data to present in a table format regarding its crystal structure or absolute stereochemistry.

Table 1: Hypothetical Data Table for X-ray Crystallography of a Crystalline Derivative of this compound

As no experimental data is available, this table is presented as a template to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Example Value |

| Crystalline Derivative | (1R)-N,N-dimethyl-3-cyclopenten-1-aminium (2R,3R)-tartrate |

| Chemical Formula | C₁₁H₁₉NO₆ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| Absolute Configuration of Amine | (1R) |

Chiroptical Spectroscopy (e.g., VCD, ECD) for Absolute Configuration Determination (if chiral)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are two such powerful, non-destructive methods for determining the absolute configuration of chiral molecules in solution.

Electronic Circular Dichroism (ECD): This technique measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. The resulting spectrum, with positive and negative bands, is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for each enantiomer, the absolute configuration can be confidently assigned.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light, corresponding to molecular vibrations. Similar to ECD, the experimental VCD spectrum is a fingerprint of the molecule's absolute configuration. Comparison with theoretical spectra calculated for the (R) and (S) enantiomers allows for its determination.

This compound is a chiral molecule and is expected to be VCD and ECD active. These techniques would be highly suitable for determining its absolute configuration. However, a thorough review of the scientific literature indicates that no experimental or theoretical VCD or ECD studies have been published for this compound. Therefore, no specific data on its chiroptical properties can be provided.

Table 2: Illustrative Data for Chiroptical Spectroscopy of this compound

This table is for illustrative purposes only, as no experimental or calculated data for this compound is currently available.

| Spectroscopic Technique | Wavelength/Wavenumber (nm or cm⁻¹) | Sign of Cotton Effect | Assignment |

| ECD | ~200 nm | (+) or (-) | n → σ* transition |

| VCD | ~2900 cm⁻¹ | (+) or (-) | C-H stretching |

| VCD | ~1650 cm⁻¹ | (+) or (-) | C=C stretching |

Computational and Theoretical Studies on N,n Dimethyl 3 Cyclopenten 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. researchgate.net It offers a favorable balance between computational cost and accuracy, making it a standard technique for routine calculations in chemistry and materials science. dntb.gov.ua For N,N-dimethyl-3-cyclopenten-1-amine, DFT is employed to determine its ground state properties, such as its optimized geometry, total energy, and the distribution of electrons.

The B3LYP functional, a popular hybrid functional, combined with a basis set like 6-311++G(d,p), is a common choice for such calculations on organic molecules. dntb.gov.ua These calculations yield key quantum chemical parameters that describe the molecule's chemical behavior, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com

Illustrative DFT-Calculated Properties for this compound

This table presents hypothetical data to illustrate typical DFT calculation outputs.

| Property | Value | Unit |

|---|---|---|

| Total Energy | -328.765 | Hartrees |

| HOMO Energy | -6.12 | eV |

| LUMO Energy | 1.45 | eV |

| HOMO-LUMO Gap | 7.57 | eV |

| Dipole Moment | 0.89 | Debye |

| Ionization Potential | 6.12 | eV |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure of this compound is not static. The cyclopentene (B43876) ring can adopt different puckered conformations, and the dimethylamino group can rotate. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule and the energy barriers between them.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules. guidechem.com An MD simulation calculates the motion of atoms over time based on a classical force field, providing insight into the dynamic behavior of the molecule. guidechem.com By simulating the molecule at a given temperature, one can observe transitions between different conformations and determine their relative populations. This is crucial for understanding how the molecule's shape influences its reactivity and interactions. For flexible molecules, MD simulations can reveal functionally relevant conformations that might not be apparent from static, energy-minimized structures.

Illustrative Conformational States of this compound

This table presents hypothetical data for possible conformers.

| Conformer | Dihedral Angle (C2-C1-N-Cα) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Equatorial-like) | 175° | 0.00 | 75 |

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. researchgate.net This is particularly useful for reactions involving transient species that are difficult to study experimentally. researchgate.net

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multi-dimensional surface that describes the potential energy of a system as a function of its atomic coordinates. researchgate.net For a chemical reaction, a one- or two-dimensional slice of this surface is often plotted as a reaction coordinate diagram. Key points on the PES include local minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent the transition states—the highest energy point along the minimum energy path between reactants and products. researchgate.net

For a reaction involving this compound, such as an electrophilic addition to the double bond or an SN2 reaction at the nitrogen, mapping the PES would involve:

Optimizing the geometries of the reactants and products.

Locating the transition state structure connecting them.

Calculating the intrinsic reaction coordinate (IRC) to confirm that the transition state correctly links the reactant and product minima.

This process provides the activation energy (the height of the barrier from the reactants to the transition state), which is essential for understanding reaction kinetics.

Kinetic Isotope Effects and Reaction Rate Prediction

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The KIE is a sensitive probe of the bonding changes occurring at or near the transition state. Theoretical calculation of KIEs can provide strong evidence for a proposed reaction mechanism. lookchem.com

For example, in a reaction involving the deprotonation of this compound, substituting a hydrogen atom on the carbon adjacent to the nitrogen with its heavier isotope, deuterium, would likely result in a primary KIE (kH/kD > 1). The magnitude of this effect, which can be calculated computationally, provides insight into the degree of C-H bond breaking in the transition state. Similarly, 15N isotope effects can be used to probe changes at the nitrogen center during a reaction. lookchem.comnih.gov Comparing these calculated values with experimental data allows for detailed validation of a computationally derived transition state structure.

Illustrative Calculated Kinetic Isotope Effects for a Hypothetical Reaction

This table shows hypothetical KIE values for a C-H bond cleavage reaction.

| Isotopic Substitution | Calculated klight/kheavy | Interpretation |

|---|---|---|

| α-Deuteration (C-H vs C-D) | 4.8 | Significant C-H bond breaking in the rate-determining step. |

Synthesis and Reactivity of Derivatives and Analogues of N,n Dimethyl 3 Cyclopenten 1 Amine

Functionalization Strategies for the Cyclopentene (B43876) Ring System

The reactivity of the cyclopentene ring in N,N-dimethyl-3-cyclopenten-1-amine is dominated by the presence of the carbon-carbon double bond, which is amenable to a variety of transformations.

Electrophilic Substitution and Addition Reactions

The electron-rich double bond of the cyclopentene ring is susceptible to attack by electrophiles, leading to a range of addition products. These reactions are fundamental to introducing new functional groups and increasing the molecular complexity.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond of this compound is expected to proceed via a standard electrophilic addition mechanism. wikipedia.org This reaction involves the protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide ion. wikipedia.orgchadsprep.com According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable secondary carbocation. wikipedia.orgmasterorganicchemistry.com The subsequent attack by the halide will result in the formation of a halogenated cyclopentylamine (B150401) derivative. The stereochemistry of the addition can result in a mixture of syn and anti products, as the carbocation intermediate can be attacked from either face. chadsprep.comyoutube.com

Dihydroxylation: The conversion of the cyclopentene double bond to a vicinal diol can be achieved through various methods. A common approach is the use of osmium tetroxide (OsO₄), which typically results in syn-dihydroxylation. nih.govorganic-chemistry.org The Sharpless asymmetric dihydroxylation, a powerful method for achieving high enantioselectivity, utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide. rsc.orgwikipedia.orgacsgcipr.org The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of specific stereoisomers of the resulting diol. rsc.orgwikipedia.org The facial selectivity can also be influenced by the existing stereocenter of the amine group on the cyclopentene ring, a phenomenon known as substrate-controlled diastereoselectivity. nih.gov

Epoxidation: The formation of an epoxide ring from the cyclopentene double bond can be accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). chegg.com This reaction is generally stereospecific, with the oxygen atom being delivered to one face of the double bond in a concerted mechanism. chegg.com The stereochemical outcome can be influenced by the directing effect of the allylic amine group, potentially leading to diastereoselective epoxidation. nih.gov Vanadium-catalyzed epoxidations have also been shown to be effective for alkenyl cyclopropyl (B3062369) carbinol derivatives, suggesting their potential applicability to similar systems. nih.gov Catalytic systems based on manganese oxides have also been explored for the epoxidation of cyclopentene. osti.govresearchgate.net

A summary of representative electrophilic addition reactions on a cyclopentene scaffold is presented below:

| Reaction | Reagent(s) | Product Type | Key Features |

| Hydrohalogenation | HCl, HBr, HI | Haloalkane | Follows Markovnikov's rule; potential for carbocation rearrangements. wikipedia.orgchadsprep.commasterorganicchemistry.com |

| Dihydroxylation | OsO₄, NMO | Vicinal Diol | Typically syn-addition; can be made asymmetric (Sharpless dihydroxylation). nih.govorganic-chemistry.orgrsc.orgwikipedia.org |

| Epoxidation | m-CPBA | Epoxide | Stereospecific addition; can be directed by existing functional groups. chegg.comnih.gov |

Formation of Spiro and Fused Ring Systems

The cyclopentene ring of this compound can serve as a building block for the construction of more complex polycyclic systems, including spiro and fused rings.

Spirocycles: Spiro compounds, which contain two rings connected by a single common atom, can be synthesized from cyclopentene derivatives through various strategies. nih.gov One approach involves cycloaddition reactions. For instance, a [3+2] cycloaddition of a suitable three-atom component across the double bond of the cyclopentene ring can lead to the formation of a spirocyclic system. rsc.org The synthesis of spiro-cyclopentenyl substituted pyrrolidine-5,5-trans-lactams has been reported as inhibitors of hepatitis C virus NS3/4A protease, highlighting the relevance of such structures. nih.gov The reactivity of the C=N bond in spiro[cycloalkane-1,3′-3-indoles] has been analyzed, and indolines were obtained in nearly quantitative yields using organomagnesium reagents. rsc.org

Fused Rings: Fused ring systems, where two rings share two common atoms, can be generated through reactions that form a new ring fused to the cyclopentane (B165970) core. Cycloaddition reactions are a powerful tool for this purpose. For example, a [4+2] cycloaddition (Diels-Alder reaction) using the cyclopentene double bond as the dienophile with a suitable diene would result in a fused six-membered ring. Enamines, which are structurally related to this compound, are known to participate in cycloaddition reactions to form fused heterocyclic systems. researchgate.net Lewis acid-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with enamines can yield nitrogen-functionalized cyclopentane derivatives. rsc.org

Modifications of the N,N-dimethylamino Moiety

The N,N-dimethylamino group offers another site for synthetic modification, allowing for changes in the steric and electronic properties of the molecule.

Substitution of Methyl Groups and Introduction of Different Alkyl Chains

The methyl groups on the nitrogen atom can be substituted or replaced with other alkyl chains through a sequence of dealkylation and subsequent re-alkylation.

N-Demethylation: The removal of one or both methyl groups from the tertiary amine is a key step in modifying this moiety. A common method for N-dealkylation involves the use of chloroformate reagents, such as ethyl chloroformate or α-chloroethyl chloroformate. nih.govgoogle.comjst.go.jp The reaction proceeds through a carbamate (B1207046) intermediate, which can then be hydrolyzed or cleaved under specific conditions to yield the secondary amine. nih.govgoogle.com The von Braun reaction, using cyanogen (B1215507) bromide, is another classical method for N-dealkylation, though it involves toxic reagents. nih.gov

N-Alkylation: Once the secondary amine (N-methyl-3-cyclopenten-1-amine) is obtained, it can be re-alkylated with a variety of alkyl halides to introduce different alkyl chains. researchgate.netwikipedia.org To avoid the common problem of over-alkylation to form quaternary ammonium (B1175870) salts, the reaction conditions must be carefully controlled. researchgate.netwikipedia.org The use of hindered bases like Hünig's base (diisopropylethylamine) or specific reaction conditions, such as using potassium hydride and triethylamine, can facilitate the clean synthesis of tertiary amines. researchgate.netjst.go.jp For sterically hindered secondary amines, the use of alkyl tosylates in the presence of 1,2,2,6,6-pentamethylpiperidine has been shown to be effective. thieme-connect.com Reductive amination using nitriles under catalytic hydrogenation conditions is another selective method for the N-alkylation of amines. rsc.org

A summary of methods for the modification of the N,N-dimethylamino group is presented below:

| Transformation | Reagent(s) | Intermediate/Product | Key Features |

| N-Demethylation | Ethyl Chloroformate | Carbamate intermediate, then secondary amine | Selective removal of one methyl group. nih.govgoogle.comjst.go.jp |

| N-Alkylation | Alkyl Halide, Hünig's Base | Tertiary Amine | Controlled addition of a new alkyl group to a secondary amine. researchgate.net |

| N-Alkylation | Alkyl Tosylate, PMP | Tertiary Amine | Effective for hindered secondary amines. thieme-connect.com |

Conversion to Other Nitrogen Functionalities

The N,N-dimethylamino group can be transformed into other nitrogen-containing functional groups, further expanding the chemical diversity of the derivatives.

Conversion to Amides: Tertiary amines can be converted into amides through oxidative C-N bond cleavage. organic-chemistry.org For example, iodine-catalyzed amidation of tertiary amines with acyl chlorides provides a route to N-acyl derivatives. organic-chemistry.org Another approach involves the reduction of tertiary amides, which can be synthesized from secondary amines and acyl chlorides. youtube.comrsc.org

Conversion to Carbamates: The synthesis of carbamates from tertiary amines can be achieved through a multi-step process involving dealkylation to a secondary amine followed by reaction with a suitable chloroformate or by direct conversion of Boc-protected amines. nih.govrsc.orgrsc.orgnih.govescholarship.org A step-economical approach involves the protection of secondary amines as carbamates, which can then be converted to tertiary amines via formal extrusion of CO₂. nih.govnih.govescholarship.org

Stereochemical Control in Derivative Synthesis and Reactivity

The synthesis of derivatives of this compound often involves the creation of new stereocenters on the cyclopentene ring. Controlling the stereochemical outcome of these reactions is crucial for accessing specific isomers with potentially distinct biological or chemical properties.

The existing chiral center at the C1 position (bearing the amino group) can exert a significant influence on the stereochemical course of subsequent reactions on the cyclopentene ring. This substrate-controlled stereoselectivity is a key principle in the synthesis of complex molecules. For instance, in the dihydroxylation of substituted cyclopentenes, the facial selectivity of the reaction is markedly dependent on the nature and stereochemistry of the existing substituents. nih.gov Similarly, directed epoxidation and cyclopropanation reactions often rely on the directing effect of a nearby functional group, such as an alcohol, to achieve high diastereoselectivity. nih.gov In the case of this compound, the amino group itself can act as a directing group, influencing the approach of the electrophile to the double bond.

In addition to substrate control, reagent control is a powerful strategy for achieving high stereoselectivity. The Sharpless asymmetric dihydroxylation is a prime example, where the choice of a chiral ligand dictates the absolute stereochemistry of the newly formed diol, often with high enantiomeric excess. organic-chemistry.orgrsc.orgwikipedia.org This method allows for the synthesis of either enantiomer of the product simply by selecting the appropriate chiral ligand. Asymmetric desymmetrization of meso-cyclopentenediones through 1,3-dipolar cycloaddition reactions also represents a powerful strategy for creating chiral cyclopentane derivatives. nih.gov

Comparative Studies with Structurally Similar Cyclic and Acyclic Amines

The reactivity of an amine is primarily governed by the availability of the lone pair of electrons on the nitrogen atom, which dictates its basicity and nucleophilicity. In the case of this compound and its analogs, several structural features introduce subtle yet significant differences in their chemical properties.

Basicity

Generally, cyclic amines tend to be more basic than their acyclic counterparts. This is attributed to the +I (inductive) effect of the carbon atoms within the ring, which increases the electron density on the nitrogen atom. For instance, the pKa of the conjugate acid of a simple cyclic amine like piperidine (B6355638) is higher than that of a comparable acyclic secondary amine.

The presence of a double bond in the cyclopentene ring of this compound introduces a degree of unsaturation which can influence basicity. The sp2-hybridized carbon atoms of the double bond are more electronegative than sp3-hybridized carbons, which could potentially withdraw some electron density from the nitrogen atom, thereby decreasing basicity compared to its saturated analog, N,N-dimethylcyclopentylamine. However, the position of the double bond is crucial. In this compound, the double bond is at the 3-position, relatively removed from the amino group, suggesting its electronic influence might be less pronounced compared to an isomer where the double bond is closer to the nitrogen.

In contrast, for an acyclic amine like N,N-dimethylpropylamine, the flexibility of the alkyl chain allows for optimal conformation to minimize steric hindrance around the nitrogen, but it lacks the constrained ring structure that can enhance the inductive effect seen in cyclic amines.

Nucleophilicity

Nucleophilicity, the ability of an amine to donate its lone pair to an electrophile, is closely related to basicity but is also heavily influenced by steric factors. Tertiary amines, such as this compound, can be potent nucleophiles, sometimes even more so than secondary amines in certain solvents. masterorganicchemistry.com

A study on the reactivity of various amines in nucleophilic substitution reactions provides a framework for comparison. While not containing this compound specifically, the study highlights that the reactivity of tertiary amines is highly sensitive to steric hindrance. acs.org

Comparative Data of this compound and Its Analogs

To illustrate the structural differences, the following table outlines the key properties of this compound and some of its structural analogs.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure | Key Structural Features |

| This compound | C₇H₁₃N | 111.18 | Tertiary amine, Five-membered ring with one double bond at position 3 | |

| N,N-dimethylcyclopentylamine | C₇H₁₅N | 113.20 | Saturated five-membered ring, Tertiary amine | |

| N,N-dimethyl-2-cyclopenten-1-amine | C₇H₁₃N | 111.18 | Tertiary amine, Five-membered ring with one double bond at position 2 | |

| 1-(N,N-dimethylamino)cyclopentene | C₇H₁₃N | 111.18 | Enamine, Double bond is part of the amino functional group | |

| N,N-dimethylpropylamine | C₅H₁₃N | 87.16 | Acyclic tertiary amine | |

| Cyclopent-3-en-1-amine (B3050663) | C₅H₉N | 83.13 | Primary amine, Five-membered ring with one double bond at position 3 |

Data sourced from PubChem and other chemical databases. nih.gov

The comparison with N,N-dimethylcyclopentylamine would highlight the electronic effect of the double bond. A direct comparison of reaction kinetics, for instance in an alkylation reaction, would likely show a difference in reaction rates, reflecting the altered nucleophilicity.

The isomer N,N-dimethyl-2-cyclopenten-1-amine, with the double bond adjacent to the carbon bearing the amino group, would be expected to exhibit different reactivity due to the proximity of the sp2 carbons. This could lead to different steric and electronic environments around the nitrogen.

1-(N,N-dimethylamino)cyclopentene is an enamine, a distinct class of compound where the nitrogen lone pair is delocalized into the double bond. This delocalization significantly alters its reactivity, making the β-carbon nucleophilic, a different mode of reactivity compared to the other amines listed.

Finally, comparing the cyclic amines to the acyclic N,N-dimethylpropylamine allows for an assessment of the impact of the ring structure itself. The constrained nature of the ring in the cyclopentene derivatives can influence the accessibility of the nitrogen lone pair and the stability of any charged intermediates formed during a reaction.

Exploration of N,n Dimethyl 3 Cyclopenten 1 Amine in Advanced Materials Science and Catalysis

Utilization as a Monomer in Advanced Polymer Architectures

The presence of a carbon-carbon double bond within the cyclopentene (B43876) ring of N,N-dimethyl-3-cyclopenten-1-amine suggests its potential as a monomer for polymerization reactions. One of the most relevant polymerization techniques for cyclic olefins is Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful method for creating polymers with controlled microstructures from strained cyclic monomers. While cyclopentene itself has a relatively low ring strain, its derivatives are known to undergo ROMP, often in copolymerization with higher-strain monomers like norbornene to yield materials such as polyethylene-containing block copolymers mit.eduresearchgate.net. The process typically involves a metal alkylidene catalyst (e.g., based on Molybdenum or Tungsten) that initiates the ring-opening and subsequent polymerization mit.edu.

Theoretically, this compound could be incorporated into polymer chains via ROMP, introducing the dimethylamino functional group as a pendant side group. Such amine-functionalized polymers are of interest for applications requiring properties like tunable pH-responsiveness, metal chelation, or as platforms for further chemical modification.

Furthermore, polymers containing unsaturated cycloaliphatic groups are valuable in the development of coating compositions google.com. While specific research on the homopolymerization of this compound is not widely documented, its structure is analogous to other functionalized monomers used to create advanced polymer architectures. For instance, N,N'-dimethyl secondary diamine polymers are used as curing agents that become part of the final polymer network in epoxy resins google.com. This suggests a potential dual role for amine-containing monomers, contributing to both the polymer backbone and its cross-linking capabilities.

Application as a Ligand in Organometallic and Asymmetric Catalysis

The nitrogen atom of the dimethylamino group in this compound possesses a lone pair of electrons, making it a potential Lewis base capable of coordinating to metal centers. This allows it to function as a ligand in organometallic chemistry and catalysis. Amines are important curing agents for epoxy resins and can also act as catalysts in these systems threebond.co.jp.

The field of organometallic catalysis frequently employs cyclopentadienyl (B1206354) (Cp) ligands, which are known for their unique electronic properties and stability as spectator ligands in palladium complexes nih.gov. While this compound is not a cyclopentadienyl compound, its cyclic structure is relevant. The broader class of cycloaliphatic amines is used in epoxy formulations, sometimes acting as the primary curing agent or as a co-curing agent that influences the final properties of the cured material google.com.

Design of Metal–Amine Complexes

This compound can form coordination complexes with various transition metals. The primary mode of coordination would be through the nitrogen atom, acting as a simple N-donor ligand. The formation of such metal-amine complexes is a fundamental concept in coordination chemistry capes.gov.br.

More complex coordination is also conceivable. The compound could potentially act as a bidentate ligand, coordinating to a metal center through both the nitrogen atom and the π-electrons of the C=C double bond. The synthesis of palladium-pyridyl complexes with amine functionality has been demonstrated, showcasing the ability of amines to be incorporated into stable, functional metal complexes nih.gov. Research on cyclopalladation has also shown that ligands can be designed to form rigid, planar structures upon complexation with palladium rsc.org. The specific geometry and electronic properties of complexes formed with this compound would depend on the metal, its oxidation state, and the other ligands present.

A Japanese patent identifies this compound as a raw material for vapor phase deposition involving organoplatinum compounds, strongly suggesting its use in forming metal-ligand complexes for materials applications chiralen.com.

Enantioselective Catalysis Mediated by Chiral Derivatives

A significant area of modern catalysis is the development of chiral ligands for asymmetric synthesis, which allows for the selective production of one enantiomer of a chiral molecule. While this compound is itself achiral, it can be a scaffold for the synthesis of chiral derivatives. By introducing chiral centers into the molecule—for instance, by modifying the cyclopentene ring or by using a chiral amine precursor—it could be transformed into a valuable chiral ligand.

The use of chiral catalysts is well-established for a variety of asymmetric reactions, including cyclopropanations and Friedel-Crafts reactions semanticscholar.org. Research has shown that cooperative catalysis involving palladium and chiral secondary amines can be highly effective for the diastereo- and enantioselective synthesis of polysubstituted cyclopentanes researchgate.net. Furthermore, the asymmetric desymmetrization of prochiral cyclopentene derivatives using chiral catalysts is a known strategy for creating optically active products researchgate.net. A chiral derivative of this compound could potentially be employed in similar catalytic systems, leveraging the amine group to direct the stereochemical outcome of a reaction. Studies on remote asymmetric induction using chiral oxabicyclic structures with cyclopentyl amines have shown that chirality can influence reaction outcomes even when distant from the reactive center acs.org.

Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. A key concept in this field is host-guest chemistry, where a larger 'host' molecule encapsulates a smaller 'guest' molecule.

Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity, are common host molecules nih.gov. They can form inclusion complexes with a wide variety of guest molecules, leading to the formation of supramolecular assemblies like pseudorotaxanes nih.govipcm.fr. The dimensions and hydrophobic nature of the this compound molecule make it a suitable candidate for acting as a guest within the cavity of a host like a cyclodextrin. Such encapsulation could modify its physical properties, such as solubility, or be used to control its reactivity in subsequent chemical transformations. These cyclodextrin-based assemblies can be used to create functional materials, including those with tunable luminescence or for use in biosensing nih.gov. While specific studies involving this compound in host-guest systems are not prominent, its structural characteristics align well with the requirements for a guest molecule in such supramolecular architectures.

Integration into Novel Material Architectures (e.g., coatings, adhesives, specialized resins)

The functional groups of this compound make it a versatile building block for various materials. Amines are widely used as curing agents or hardeners for epoxy resins, where they react with the epoxy groups to form a cross-linked polymer network google.comthreebond.co.jp. These materials are used extensively as coatings, adhesives, and composites due to their high mechanical strength, chemical resistance, and strong adhesion google.com. Cycloaliphatic amines, in particular, are employed in heat-cured structural composite applications google.com.

The use of amine-based compounds in dental adhesives, often in combination with a photo-initiator like camphorquinone (B77051) (CQ), is another area of application nih.gov. Furthermore, cycloaliphatic amine derivatives have been explored as cosolvents to improve the properties of aqueous solutions of hydrophobic amines used in epoxy resin curing systems google.com.

The most direct documented application for this compound is as a raw material in vapor phase deposition processes to create organoplatinum compounds chiralen.com. This method is used to produce thin films and coatings with specialized electronic or catalytic properties, indicating a high-value application in advanced materials.

Table 1: Potential and Documented Applications of this compound

| Area of Application | Specific Role / Function | Relevant Structural Feature(s) | Status | References |

| Polymer Science | Monomer in Ring-Opening Metathesis Polymerization (ROMP) | Cyclopentene double bond | Potential | mit.eduresearchgate.net |

| Organometallic Catalysis | N-donor or N,π-bidentate ligand for transition metals | Dimethylamine (B145610) group, Cyclopentene double bond | Potential/Documented | nih.govnih.govchiralen.com |

| Asymmetric Catalysis | Scaffold for chiral ligands | Cyclopentene ring, Amine group | Potential | researchgate.netresearchgate.netacs.org |

| Supramolecular Chemistry | Guest molecule in host-guest complexes (e.g., with cyclodextrins) | Overall molecular size and hydrophobicity | Potential | nih.govnih.gov |

| Materials Science | Curing agent for epoxy resins and adhesives | Dimethylamine group | Potential (based on related amines) | google.comthreebond.co.jp |

| Materials Science | Raw material for vapor phase deposition of organoplatinum films | Entire molecule | Documented | chiralen.com |

Future Research Directions and Unexplored Avenues for N,n Dimethyl 3 Cyclopenten 1 Amine

Development of Novel Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For N,N-dimethyl-3-cyclopenten-1-amine, future research could focus on moving beyond traditional synthetic pathways towards greener alternatives. This includes the exploration of one-pot reactions, the use of aqueous media, and microwave-assisted synthesis, all of which have shown promise for the synthesis of other cyclic amines. nih.govnih.govresearchgate.net

Key areas for investigation include:

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis could offer high selectivity and mild reaction conditions.

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scale-up.

Renewable Feedstocks: Investigating synthetic routes that utilize biomass-derived starting materials would significantly improve the sustainability profile of the compound.

A comparative overview of potential green synthetic strategies is presented in Table 1.

Table 1: Potential Green Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Enzyme-Catalyzed Amination | High stereoselectivity, mild conditions, reduced waste. | Screening for suitable enzymes (e.g., transaminases), process optimization. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced energy efficiency. | Optimization of reaction parameters (temperature, time, power), solvent selection. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to derivatives. rsc.org | Design of novel MCRs involving cyclopentene (B43876) precursors. rsc.org |

| Catalytic Reductive Amination | Use of non-precious metal catalysts, high atom economy. | Development of efficient and recyclable catalysts. |

Advanced Mechanistic Studies Using Ultrafast Spectroscopy and Real-Time Monitoring

A detailed understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. For this compound, the application of advanced spectroscopic techniques could provide unprecedented insight into its chemical behavior.

Ultrafast Spectroscopy: Techniques such as time-resolved photoelectron spectroscopy could be employed to study the electronic and structural dynamics of the molecule upon photoexcitation. rsc.org This would be particularly valuable for understanding its potential in photochemical applications. Studies on other tertiary amines have revealed complex charge transfer dynamics that could be analogous to the behavior of this compound. rsc.org

Real-Time Reaction Monitoring: The use of in-line spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, would allow for the continuous monitoring of reactions involving this compound. nih.govresearchgate.netrsc.orgnews-medical.net This approach enables the precise determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions in real-time. nih.govnews-medical.net Hyperpolarization techniques in NMR could be particularly useful for studying reactions at low concentrations or for nuclei with low sensitivity like ¹⁵N. nih.gov

Table 2 outlines potential advanced mechanistic studies and the insights they could provide.

Table 2: Proposed Mechanistic Studies for this compound

| Technique | Research Question | Potential Insights |

|---|---|---|

| Femtosecond Transient Absorption Spectroscopy | What are the primary photophysical events following UV excitation? | Elucidation of excited-state lifetimes and decay pathways. |

| Time-Resolved Photoelectron Spectroscopy | How does the molecule's electronic structure evolve after photoexcitation? | Mapping of charge transfer dynamics and structural rearrangements. rsc.org |

| In-situ ¹H and ¹³C NMR Spectroscopy | What is the kinetic profile of a given reaction? Are there observable intermediates? | Determination of reaction rates, orders, and identification of transient species. nih.gov |

| Hyperpolarized ¹⁵N NMR | What is the reactivity at the nitrogen center? | Enhanced sensitivity for monitoring reactions at the nitrogen atom. nih.gov |

Exploration of this compound in Emerging Chemical Technologies (excluding biomedical/clinical)

The unique combination of a tertiary amine and a reactive alkene in one molecule makes this compound a candidate for several emerging technologies beyond the biomedical field.

Materials Science: Tertiary amines are utilized as catalysts in the production of polymers and as stabilizers. unacademy.comresearchgate.net The cyclopentene moiety could be leveraged for polymerization or as a point of attachment for further functionalization in advanced materials.

Vapor Deposition: There is patent literature suggesting the use of this compound as a raw material for vapor phase deposition, likely as a ligand for organometallic precursors. Further research could explore its utility in creating thin films with specific electronic or material properties.

Catalysis: The tertiary amine group could act as an organocatalyst for a variety of chemical transformations. Its bifunctional nature, with the potential for the cyclopentene ring to participate in reactions, could lead to novel catalytic cycles.

Carbon Capture: Tertiary amine-based systems are being investigated for CO₂ capture. acs.org The specific properties of this compound in this context could be a valuable area of study. acs.org

Predictive Modeling for Undiscovered Reactivity and Applications

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, predictive modeling could accelerate the discovery of new applications.

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including molecular orbitals, bond dissociation energies, and reaction transition states. acs.orgchemrxiv.org This can help in understanding the molecule's fundamental reactivity and in designing new reactions. Recent work on predicting the nucleophilicity of amines using DFT and machine learning highlights the potential of these approaches. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound and its derivatives with their performance in various applications. nih.govnih.govwikipedia.org For instance, a QSAR model could be built to predict the efficiency of a series of related compounds as catalysts or in material applications. The development of graph neural networks for predicting molecular descriptors is a particularly promising avenue. chemrxiv.orgrsc.orgrsc.org

Table 3 summarizes potential predictive modeling approaches and their expected outcomes.

Table 3: Predictive Modeling Approaches for this compound

| Modeling Technique | Research Objective | Predicted Properties/Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | To understand the intrinsic reactivity of the molecule. | Electron density distribution, frontier molecular orbital energies, reaction pathways, and transition state energies. acs.org |

| Molecular Dynamics (MD) Simulations | To study the conformational landscape and interactions with other molecules. | Preferred conformations, solvation effects, and binding affinities to surfaces or other molecules. |

| QSAR with Machine Learning | To predict the performance in specific applications based on molecular structure. | Correlation of structural descriptors with catalytic activity, material properties, or other performance metrics. acs.orgnih.gov |

| Graph Neural Networks | To rapidly predict DFT-level descriptors for high-throughput screening. | On-the-fly prediction of electronic and steric properties for virtual libraries of derivatives. chemrxiv.orgrsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dimethyl-3-cyclopenten-1-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of structurally similar amines (e.g., cyclopentane or cyclohexane derivatives) often employs reductive amination or alkylation strategies. For example, describes using catalytic hydrogenation or Grignard reactions for amine synthesis. Optimization involves adjusting solvent polarity (e.g., THF vs. ethanol), temperature (0–25°C), and stoichiometric ratios of precursors (e.g., ketones to dimethylamine derivatives). Purity can be enhanced via distillation or column chromatography .

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structural isomers?

- Methodological Answer :

- ¹H NMR : The cyclopentene ring’s protons (δ 5.2–5.8 ppm) and methyl groups on the amine (δ 2.1–2.3 ppm) provide distinct splitting patterns.

- ¹³C NMR : The sp² carbons of the cyclopentene ring (δ 120–130 ppm) contrast with the quaternary carbons in saturated analogs (δ 30–40 ppm).

- Mass Spectrometry : A molecular ion peak at m/z 125 (C₈H₁₅N) and fragmentation patterns (e.g., loss of CH₃ groups) confirm the structure. Comparative data from and highlight these techniques .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Storage in inert atmospheres (argon/nitrogen) to prevent oxidation.

- Neutralization of spills with weak acids (e.g., citric acid) due to amine reactivity .

Advanced Research Questions

Q. How can chiral resolution techniques be applied to enantiomers of this compound?

- Methodological Answer : Stereoisomer separation for related amines () uses:

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively acetylate one enantiomer.

- Circular Dichroism (CD) : Validates enantiopurity by comparing optical rotation with PubChem data .

Q. What computational models predict the binding affinity of this compound to neurotransmitter receptors (e.g., serotonin receptors)?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) using crystal structures of 5-HT receptors (PDB ID: 6WGT) can simulate interactions. Key parameters:

- Ligand Preparation : Optimize 3D structure with Gaussian09 (DFT/B3LYP).

- Binding Energy Analysis : Compare ΔG values with known agonists (e.g., sumatriptan). highlights similar workflows for cyclopentane-based amines .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer : Discrepancies in solubility (e.g., ethanol vs. water) arise from protonation states.

- pH-Dependent Studies : Measure solubility at pH 2 (protonated amine) vs. pH 10 (free base).

- Hansen Solubility Parameters : Calculate δD, δP, δH to predict miscibility. and provide frameworks for such analyses .

Q. What role does the cyclopentene ring’s strain energy play in the compound’s reactivity?

- Methodological Answer : Cyclopentene’s angle strain (≈25 kcal/mol) increases reactivity in ring-opening or Diels-Alder reactions.

- DFT Calculations : Use software (e.g., ORCA) to compute strain energy and transition states.

- Kinetic Studies : Compare reaction rates with cyclohexene analogs ( ) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Modification Sites : Introduce electron-withdrawing groups (e.g., -F) at the cyclopentene ring () or extend the amine side chain ().

- In Vitro Assays : Test derivatives for receptor binding (e.g., radioligand displacement assays) and metabolic stability (e.g., liver microsome models). and outline SAR strategies for related amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.